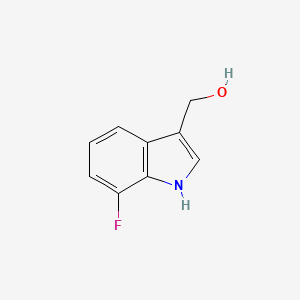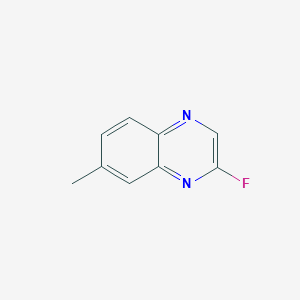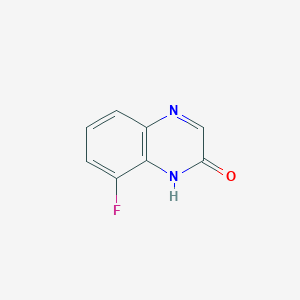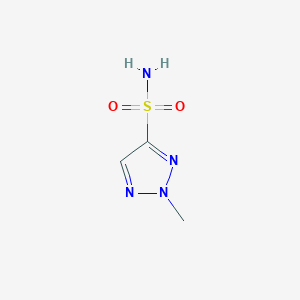
2-methyl-2H-1,2,3-triazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2H-1,2,3-triazole-4-sulfonamide is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 2-position and a sulfonamide group at the 4-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,2,3-triazole-4-sulfonamide typically involves the reaction of 1H-1,2,3-triazole with a sulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under mild conditions and results in the formation of the sulfonamide derivative . Another method involves the use of sulfa drug azides in a copper-mediated Huisgen 1,3-dipolar cycloaddition reaction, which generates 1,4-disubstituted 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of 1,2,3-triazoles .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-donating groups.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, particularly in the presence of azides and alkynes.
Common Reagents and Conditions
Reagents: Common reagents include sulfonyl chlorides, azides, and alkynes.
Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base such as triethylamine or a catalyst like copper sulfate
Major Products
The major products formed from these reactions include various substituted triazoles and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-2H-1,2,3-triazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methyl-2H-1,2,3-triazole-4-sulfonamide involves its interaction with microbial enzymes. The compound is believed to inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to the death of the microorganism, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Sulfonamide Derivatives: These compounds share a similar structure but may have different substituents on the triazole ring.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring but exhibit similar chemical properties.
Uniqueness
2-methyl-2H-1,2,3-triazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C3H6N4O2S |
|---|---|
Molecular Weight |
162.17 g/mol |
IUPAC Name |
2-methyltriazole-4-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |
InChI Key |
YOVYSKZTQYBXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
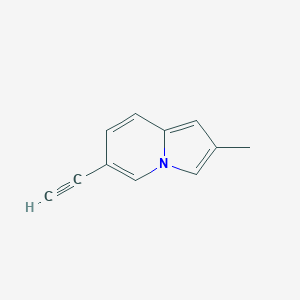
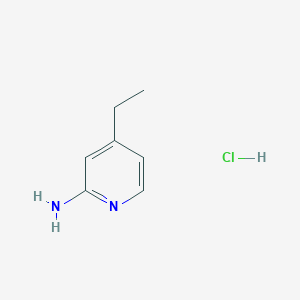
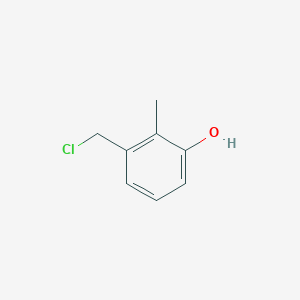
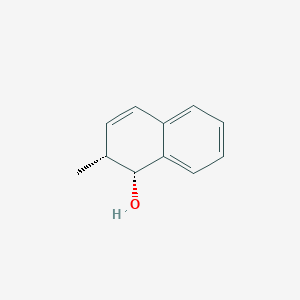

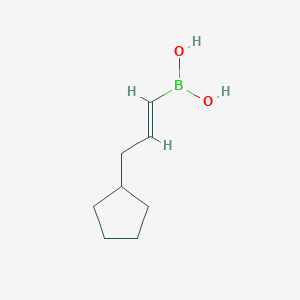
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
